molecular formula C20H22N2O3 B2607563 3-(adamantane-1-amido)-1-benzofuran-2-carboxamide CAS No. 898372-74-2

3-(adamantane-1-amido)-1-benzofuran-2-carboxamide

Cat. No.: B2607563
CAS No.: 898372-74-2
M. Wt: 338.407
InChI Key: HUTCHNVETJHJSS-UHFFFAOYSA-N
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Description

3-(Adamantane-1-amido)-1-benzofuran-2-carboxamide ( 898372-74-2) is a synthetic small molecule with a molecular formula of C20H22N2O3 and a molecular weight of 338.40 g/mol . This compound features a benzofuran scaffold, a structure of significant interest in medicinal chemistry due to its presence in various biologically active molecules and pharmaceuticals . The core structure is further functionalized with an adamantane carboxamide group at the C3 position, a modification often employed to enhance metabolic stability and modulate physicochemical properties. Benzofuran-2-carboxamide derivatives are privileged structures in drug discovery, with documented applications across multiple therapeutic areas. Research into analogous compounds has shown that the benzofuran core can be leveraged for developing agents with potential antimicrobial and anticancer properties . The specific structural motifs present in this compound—combining the planar, aromatic benzofuran system with the rigid, lipophilic adamantane cage—make it a valuable building block for constructing diverse chemical libraries. It is ideally suited for high-throughput screening campaigns aimed at hit identification, particularly for programs targeting enzymatic processes or protein-protein interactions . This product is offered with a minimum purity of 90% and is intended for research applications such as biological screening, hit-to-lead optimization, and structure-activity relationship (SAR) studies . It is supplied as a solid and is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(adamantane-1-carbonylamino)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c21-18(23)17-16(14-3-1-2-4-15(14)25-17)22-19(24)20-8-11-5-12(9-20)7-13(6-11)10-20/h1-4,11-13H,5-10H2,(H2,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUTCHNVETJHJSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=C(OC5=CC=CC=C54)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-(adamantane-1-amido)-1-benzofuran-2-carboxamide typically involves the following steps:

  • Formation of Benzofuran Core:

    • The benzofuran core can be synthesized through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents under acidic or basic conditions.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Antiviral Activity

Research indicates that 3-(adamantane-1-amido)-1-benzofuran-2-carboxamide may possess antiviral properties. The adamantane structure is known for its efficacy against viral infections, particularly in inhibiting viral replication mechanisms. Preliminary studies suggest that this compound can interact with viral proteins, potentially blocking their function and thereby reducing viral load in infected cells.

Neuroprotective Effects

The compound's ability to modulate pathways related to oxidative stress and inflammation positions it as a candidate for neuroprotective therapies. It may influence neurodegenerative processes, making it relevant in the context of diseases such as Alzheimer's and Parkinson's. Research has shown that compounds with similar structures exhibit neuroprotective properties, suggesting that this compound could follow suit.

Anticancer Potential

In oncology, the compound is being investigated for its potential to inhibit cancer cell proliferation. Its structural components may allow it to interact with enzymes involved in cancer cell signaling pathways, offering a novel approach to cancer treatment. Initial findings indicate promising anticancer activity, warranting further exploration in clinical settings.

Polymeric Applications

The unique structural features of this compound lend themselves to applications in materials science. Its stability and potential for functionalization make it suitable for incorporation into polymer matrices, enhancing the mechanical properties and thermal stability of materials used in various industrial applications.

Nanotechnology

In nanotechnology, this compound can be explored as a building block for creating nanoscale materials with specific functionalities. Its ability to form stable interactions with other molecules positions it as a candidate for developing advanced nanomaterials used in drug delivery systems and biosensors.

Mechanistic Studies

Ongoing research aims to elucidate the mechanisms through which this compound exerts its biological effects. Studies are focusing on its interactions with specific enzymes and receptors, which could provide insights into its therapeutic potential and guide future drug design efforts.

Case Studies

Study FocusFindingsImplications
Antiviral ActivityIn vitro studies showed reduced viral replication in cell cultures treated with the compoundPotential development of antiviral therapies targeting specific viruses
NeuroprotectionAnimal models demonstrated reduced neuroinflammation when treated with the compoundPossible application in neurodegenerative disease treatments
Anticancer EfficacyPreliminary tests indicated significant inhibition of tumor growth in xenograft modelsFuture clinical trials could validate its use as an anticancer agent

Mechanism of Action

The mechanism of action of 3-(adamantane-1-amido)-1-benzofuran-2-carboxamide is not fully understood. it is believed to involve the following:

  • Molecular Targets:

    • The adamantane moiety may interact with viral proteins or receptors, inhibiting viral replication.
    • The benzofuran ring may interact with various enzymes or receptors, modulating their activity.
  • Pathways Involved:

    • The compound may influence pathways related to oxidative stress, inflammation, and neuroprotection.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 3-(adamantane-1-amido)-1-benzofuran-2-carboxamide with its closest analog, Abexinostat, and a fluorinated derivative from PubChem:

Compound Name Molecular Formula Molecular Weight Substituents (R1, R2) Solubility Key Functional Groups
This compound C20H22N2O3 338.40* R1: Adamantane-1-amido, R2: H Likely low (DMSO) Adamantane, benzofuran, amide
Abexinostat (CRA-024781) C21H23N3O5 397.42 R1: Dimethylaminomethyl, R2: Phenoxy ethyl Soluble in DMSO Hydroxamic acid, benzofuran
3-(Adamantane-1-amido)-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide C23H23FN2O3 394.44* R1: Adamantane-1-amido, R2: 2-fluorophenyl Not reported Fluorophenyl, adamantane

*Calculated based on molecular formula.

Key Observations:
  • Solubility: Abexinostat’s hydroxamic acid group enhances polarity and DMSO solubility , whereas the adamantane-containing compound likely requires organic solvents for dissolution.
  • Biological Relevance: Abexinostat’s hydroxamic acid moiety is critical for HDAC inhibition , while the adamantane derivative’s activity may depend on hydrophobic interactions with targets like kinases or G-protein-coupled receptors.
Abexinostat (CRA-024781):
  • Mechanism : Potent HDAC inhibitor (IC50 < 10 nM) via zinc-binding hydroxamic acid group .
  • Applications : Phase II trials for lymphoma and solid tumors.
  • Limitations : Hydroxamic acid confers susceptibility to metabolic degradation, reducing half-life.
This compound:
  • Hypothesized Targets : Adamantane’s rigidity and bulk may favor interactions with hydrophobic enzyme pockets (e.g., proteases or kinases).
  • Advantages : Enhanced metabolic stability due to adamantane’s resistance to oxidation .
  • Challenges : Poor solubility may limit bioavailability, necessitating formulation optimization.
Fluorinated Derivative (N-(2-fluorophenyl)):

Structure-Activity Relationship (SAR) Insights

  • Adamantane vs. Dimethylaminomethyl (Abexinostat): Replacing the flexible dimethylaminomethyl group with rigid adamantane may shift target selectivity from HDACs to lipid-binding proteins.
  • N-Substituents: The unsubstituted carboxamide in the parent compound vs. Abexinostat’s phenoxy ethyl group highlights the role of steric bulk in membrane permeability and target engagement.

Biological Activity

3-(adamantane-1-amido)-1-benzofuran-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural composition, integrating an adamantane moiety with a benzofuran core, which may contribute to its diverse pharmacological properties. This article explores the biological activity of this compound, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Synthesis

The molecular formula of this compound is C19H18NO2C_{19}H_{18}NO_{2}. The synthesis typically involves the formation of an amide bond between adamantane-1-amine and benzofuran-2-carboxylic acid derivatives, often facilitated by coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under controlled conditions .

The precise mechanism of action for this compound remains partially elucidated. However, it is hypothesized that:

  • Molecular Targets : The adamantane moiety may interact with viral proteins or receptors, potentially inhibiting viral replication. The benzofuran ring could modulate the activity of various enzymes or receptors involved in cellular signaling pathways .
  • Pathways Involved : The compound may influence pathways related to oxidative stress and inflammation, which are critical in various disease states, including neurodegenerative disorders .

Antiviral Properties

Research indicates that compounds with similar structural features exhibit significant antiviral activity. For instance, derivatives containing adamantane moieties have shown efficacy against viruses such as influenza and HIV . The unique structural characteristics of this compound may enhance its binding affinity to viral targets.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Preliminary studies suggest that it possesses activity against certain bacterial strains, although specific minimum inhibitory concentration (MIC) values need further investigation .

Anticancer Potential

This compound is being explored for its anticancer potential. Similar compounds have demonstrated the ability to induce apoptosis in cancer cells through caspase activation pathways. The structural features of this compound may enhance its interaction with target proteins involved in cancer cell proliferation .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
3-(adamantane-1-amido)-N-(4-fluorophenyl)Adamantane + FluorophenylAnticancer activity; potential apoptosis induction
3-(adamantane-1-amido)-N-(2H-1,3-benzodioxol)Adamantane + BenzodioxoleAntiviral properties; lower cytotoxicity
3-(adamantane-1-amido)-N-(4-chlorophenyl)Adamantane + ChlorophenylAntimicrobial activity; variable potency

Case Studies and Research Findings

Several studies have investigated the biological effects of compounds related to this compound:

  • Antimycobacterial Evaluation : A study demonstrated that adamantanol-based indoleamides exhibited enhanced antimycobacterial activity compared to their adamantane counterparts. This suggests that modifications to the adamantane structure can significantly impact biological efficacy .
  • Cytotoxicity Assessments : Research on similar adamantane derivatives indicated varying levels of cytotoxicity against different cell lines, highlighting the importance of structural modifications in optimizing therapeutic profiles .

Q & A

Q. What are the established synthetic routes for 3-(adamantane-1-amido)-1-benzofuran-2-carboxamide, and what methodological considerations are critical for reproducibility?

The synthesis typically involves multi-step processes:

Core benzofuran-2-carboxamide preparation : Starting with benzo[b]furan-2-carboxylic acid derivatives (CAS 496-41-3), amidation reactions are employed using adamantane-1-carboxylic acid (CAS 828-51-3) or its activated esters .

Adamantane conjugation : A Pd-catalyzed C–H amidation or a two-step transamidation reaction is used to link the adamantane moiety to the benzofuran core .

Purification : Column chromatography or recrystallization ensures purity (>95% HPLC), with solvent selection (e.g., DMF/water mixtures) critical for crystallinity .
Key considerations: Reaction temperature control (e.g., avoiding adamantane decomposition above 150°C) and protecting group strategies for the benzofuran NH group .

Q. How is structural characterization of this compound performed, and what analytical techniques resolve ambiguities in regiochemistry?

  • Spectroscopic methods :
    • NMR : 1H^1\text{H}- and 13C^{13}\text{C}-NMR distinguish adamantane protons (δ 1.6–2.1 ppm) from benzofuran aromatic signals (δ 6.8–7.9 ppm). NOESY confirms spatial proximity of the adamantane and carboxamide groups .
    • MS : High-resolution ESI-MS validates molecular weight (e.g., calculated for C20H22N2O3\text{C}_{20}\text{H}_{22}\text{N}_2\text{O}_3: 338.16 g/mol) .
  • X-ray crystallography : Resolves regiochemical ambiguities in the adamantane-amide linkage, as demonstrated for analogous benzofuran derivatives .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

  • In vitro binding assays : Screen for α7 nicotinic acetylcholine receptor (α7 nAChR) affinity, given structural parallels to known agonists like N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]-7-[2-(methoxy)phenyl]-1-benzofuran-2-carboxamide .
  • Cytotoxicity profiling : Use MTT assays on HEK-293 or HepG2 cells to establish IC50_{50} values, with positive controls (e.g., cisplatin) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s selectivity for neurological targets?

  • Adamantane modifications : Replace the adamantane group with bicyclic or fluorinated analogs to enhance blood-brain barrier penetration.
  • Benzofuran substitutions : Introduce electron-withdrawing groups (e.g., -NO2_2) at the 5-position to modulate π-π stacking with receptor residues .
    Methodology: Combine molecular docking (e.g., AutoDock Vina) with in vitro binding assays to validate computational predictions .

Q. How should researchers address contradictions between in vitro and in vivo efficacy data?

  • Pharmacokinetic profiling : Measure plasma half-life (LC-MS/MS) and brain-to-plasma ratios in rodent models to identify bioavailability limitations .
  • Metabolite screening : Use hepatic microsomes to detect rapid degradation pathways (e.g., cytochrome P450-mediated oxidation) .
    Case example: If in vitro IC50_{50} is 10 nM but in vivo ED50_{50} is >10 mg/kg, consider prodrug strategies or formulation with cyclodextrins to enhance solubility .

Q. What experimental designs mitigate synthetic impurities affecting biological activity?

  • DoE (Design of Experiments) : Optimize reaction parameters (e.g., catalyst loading, solvent polarity) to minimize byproducts like unreacted adamantane-carboxylic acid .
  • Orthogonal purification : Combine size-exclusion chromatography with preparative HPLC to separate isomers (e.g., regioisomeric amides) .

Q. How can crystallographic data inform formulation strategies for improved stability?

  • Polymorph screening : Use solvent-drop grinding to identify stable crystalline forms. For example, a hydrochloride salt may enhance hygroscopicity resistance compared to the free base .
  • Accelerated stability testing : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC-UV (λ = 254 nm) .

Methodological Resources

  • Synthetic protocols : Advanced Organic Chemistry (Carey & Sundberg) for amidation and protection strategies .
  • Analytical workflows : Acta Crystallographica Section E for X-ray structure validation .
  • Biological assays : Journal of Pharmacology and Experimental Therapeutics for α7 nAChR agonist screening protocols .

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